molecular formula C17H17N7O B2480187 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1172342-62-9

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2480187
CAS RN: 1172342-62-9
M. Wt: 335.371
InChI Key: AAWBTKHKNZMNMA-UHFFFAOYSA-N
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Description

The compound of interest belongs to a broader class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, known for their diverse pharmacological activities. This class of compounds has been extensively researched for their potential in various biomedical applications, primarily due to their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones typically involves the reaction of amino-pyrazole with aromatic aldehyde in the presence of heteropolyacids, leading to high yields of the target compounds. A specific example includes the synthesis of derivatives from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde, utilizing heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110] as catalysts (Heravi et al., 2007).

Molecular Structure Analysis

The molecular structures of closely related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, revealing intramolecular N-H...O bonds and nearly planar ring structures formed by these hydrogen bonds (Wu et al., 2005).

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Compounds similar to 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown significant antimicrobial and anticancer activities. Studies found that certain pyrazole and pyrazolopyrimidine derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Properties

  • Research on derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, including those with similar structures to the compound , has led to the development of novel isoxazolines and isoxazoles, indicating potential in chemical synthesis and drug design (Rahmouni et al., 2014).

Inhibition of Enzymes and Receptors

  • Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds with affinity for A1 adenosine receptors, suggesting potential applications in the modulation of these receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).

Catalytic Applications

  • The compound and its derivatives have been used in catalytic methods, demonstrating the potential of such compounds in catalysis and organic synthesis, with specific emphasis on high yield production (Heravi, Motamedi, Bamoharram, & Seify, 2007).

properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-9-4-5-12(6-10(9)2)23-15-13(8-19-23)16(25)21-17(20-15)24-14(18)7-11(3)22-24/h4-8H,18H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWBTKHKNZMNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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